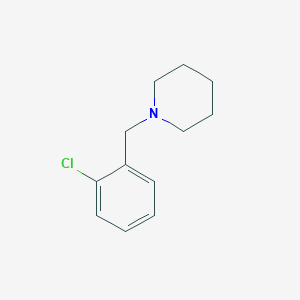

1-(2-Chlorobenzyl)piperidine

Description

1-(2-Chlorobenzyl)piperidine (molecular formula: C₁₂H₁₅ClN, molecular weight: 208.71 g/mol) is a piperidine derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom of the piperidine ring. This compound is synthesized via alkylation of piperidine with 2-chlorobenzyl bromide, achieving a high yield of 92% . Its crystal structure has been extensively analyzed to establish conformational details relevant to medicinal chemistry applications, particularly in ligand-receptor interactions . The 2-chlorobenzyl substituent enhances hydrophobicity and influences binding affinity to biological targets, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIESIIRDPWWLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482635 | |

| Record name | Piperidine, 1-[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-48-1 | |

| Record name | Piperidine, 1-[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)piperidine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with 2-chlorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Piperidine and 2-chlorobenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: Piperidine is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile), and 2-chlorobenzyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods for 1-(2-Chlorobenzyl)piperidine may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or other unsaturated groups present in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific reaction temperatures and pressures.

Scientific Research Applications

1-(2-Chlorobenzyl)piperidine has found applications in various scientific research fields:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

Medicine: Research has explored its potential as a pharmacophore in the development of drugs for treating neurological disorders, pain management, and other therapeutic areas.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The piperidine ring can modulate the compound’s binding affinity and selectivity, influencing its pharmacological effects. For example, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Modifications and Physicochemical Properties

The table below compares 1-(2-Chlorobenzyl)piperidine with key analogs, highlighting substituent effects on molecular weight, synthesis, and biological activity:

Chlorobenzyl Positional Isomerism

- 2-Chlorobenzyl vs. 3-Chlorobenzyl : The ortho-chloro substituent in 1-(2-Chlorobenzyl)piperidine enhances steric effects and hydrophobic interactions in binding pockets compared to the meta-chloro analog. For example, in sigma-1 receptor (S1R) ligands, substituent orientation (e.g., toward helices α4/α5) and size critically influence binding .

- Enzyme Inhibition: In acetylcholinesterase (AChE) inhibitors like E2020, rigid aromatic substituents (e.g., dimethoxyindanone) improve activity compared to flexible benzyl groups .

Substituent Hydrophobicity and Solubility

- Carboxylic acid derivatives (e.g., 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid) exhibit improved solubility in polar solvents like DMSO, facilitating in vitro assays .

Pharmacophore Compatibility

Key Research Findings

Synthesis Efficiency : 1-(2-Chlorobenzyl)piperidine is synthesized with 92% yield, outperforming many analogs in scalability .

Conformational Flexibility : X-ray crystallography reveals that 2-chlorobenzyl substitution stabilizes specific piperidine ring conformations, critical for target engagement .

E2020's high AChE selectivity underscores the importance of rigid aromatic moieties in enzyme inhibition .

Biological Activity

1-(2-Chlorobenzyl)piperidine is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

1-(2-Chlorobenzyl)piperidine has the molecular formula C13H16ClN and a molecular weight of approximately 227.73 g/mol. Its structure features a piperidine ring substituted with a 2-chlorobenzyl group, which is thought to influence its biological activity significantly.

The biological activity of 1-(2-Chlorobenzyl)piperidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

- Binding Affinity : The compound exhibits significant binding affinity to specific biological targets, which modulates their activity and leads to various biological responses.

- Signal Pathway Modulation : It has been shown to inhibit key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), contributing to its anti-inflammatory properties.

Biological Activities

1-(2-Chlorobenzyl)piperidine exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation by inhibiting NF-κB signaling pathways.

- Skin Permeation Enhancer : It enhances the permeation of hydrophilic and lipophilic drugs across the skin barrier by temporarily increasing the fluidity of the stratum corneum lipid bilayers, facilitating drug absorption.

- Potential Anti-cancer Properties : Preliminary studies suggest that it may possess anti-cancer effects, although further research is necessary to elucidate these properties fully.

Comparative Analysis with Related Compounds

A comparative analysis of 1-(2-Chlorobenzyl)piperidine with structurally similar compounds highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Benzyl)piperidine-4-carboxylic acid | Benzyl group instead of chlorobenzyl | Lacks chlorine, potentially different biological activity |

| 4-(Chlorobenzyl)piperidine-1-carboxylic acid | Chlorobenzyl at the 4-position | Different substitution pattern affecting properties |

| 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid | Chlorobenzyl at the 3-position | Variation in position alters interaction profile |

This table illustrates how variations in substitution patterns can influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including 1-(2-Chlorobenzyl)piperidine:

- Antimalarial Activity : A study synthesized a library of piperidine derivatives, finding that certain compounds exhibited potent antimalarial activity against Plasmodium falciparum, suggesting that modifications in piperidine structures can enhance efficacy against malaria .

- Inhibition Studies : Research into the inhibition of specific enzymes such as dihydrofolate reductase (DHFR) by piperidine derivatives indicates that structural modifications can lead to significant changes in inhibitory potency .

- Drug Delivery Applications : The compound's ability to enhance drug delivery systems was demonstrated through various analytical techniques like high-performance liquid chromatography (HPLC), showing its potential in pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.